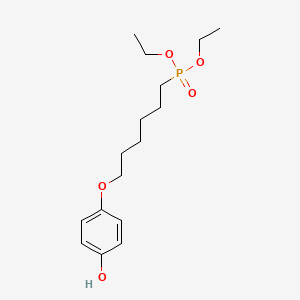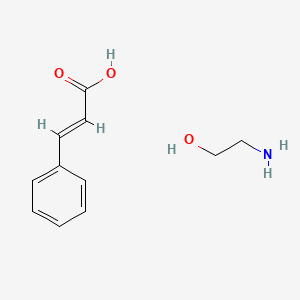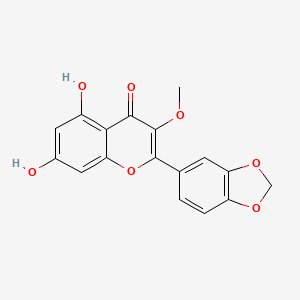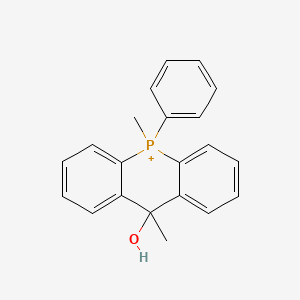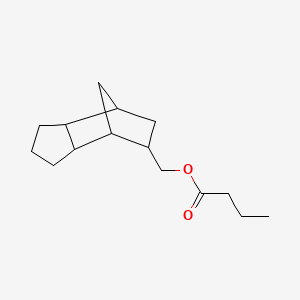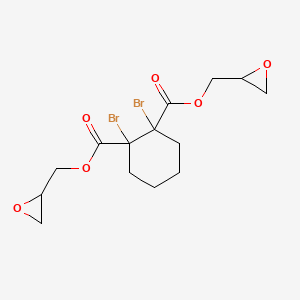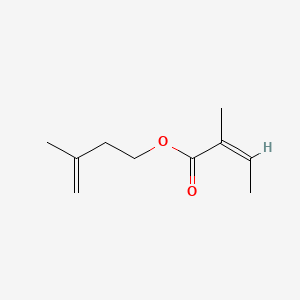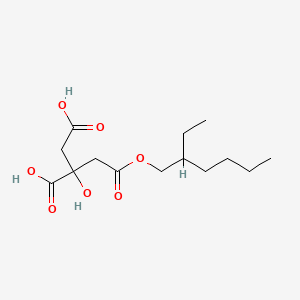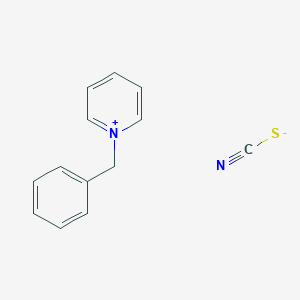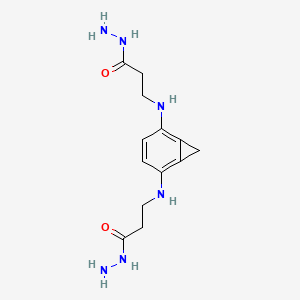
Spiro(cycloheptane-1,2'-(2H)imidazo(4,5-b)phenazine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(cycloheptane-1,2’-(2H)imidazo(4,5-b)phenazine) is a complex organic compound with the molecular formula C19H18N4 It is characterized by a spiro structure, which involves a cycloheptane ring fused to an imidazo(4,5-b)phenazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(cycloheptane-1,2’-(2H)imidazo(4,5-b)phenazine) typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo(4,5-b)phenazine core, which can be synthesized through the cyclization of 2,3-diaminopyridine derivatives with carboxylic acid anhydrides . The cycloheptane ring is then introduced through a spirocyclization reaction, often using a suitable spirocyclization agent under controlled conditions .
Industrial Production Methods
Industrial production of Spiro(cycloheptane-1,2’-(2H)imidazo(4,5-b)phenazine) may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the spirocyclization process. The exact methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro(cycloheptane-1,2’-(2H)imidazo(4,5-b)phenazine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
Spiro(cycloheptane-1,2’-(2H)imidazo(4,5-b)phenazine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Spiro(cycloheptane-1,2’-(2H)imidazo(4,5-b)phenazine) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo(4,5-b)pyridine: Shares a similar imidazo core but with a pyridine ring instead of a phenazine ring.
Imidazo(4,5-c)pyridine: Another related compound with a different ring fusion pattern.
Uniqueness
Spiro(cycloheptane-1,2’-(2H)imidazo(4,5-b)phenazine) is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
216-45-5 |
|---|---|
Formule moléculaire |
C19H18N4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
spiro[cycloheptane-1,2'-imidazo[4,5-b]phenazine] |
InChI |
InChI=1S/C19H18N4/c1-2-6-10-19(9-5-1)22-17-11-15-16(12-18(17)23-19)21-14-8-4-3-7-13(14)20-15/h3-4,7-8,11-12H,1-2,5-6,9-10H2 |
Clé InChI |
SLPFUYDYPZMZPP-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2(CC1)N=C3C=C4C(=CC3=N2)N=C5C=CC=CC5=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


